![molecular formula C20H20N2O2 B5655157 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5655157.png)
3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of quinazolinone derivatives, including 3-[2-(2-allyl-4-methylphenoxy)ethyl]-4(3H)-quinazolinone, typically involves strategies that utilize the unique reactivity of quinazolinone scaffolds. Cyclization of alkenyl(alkynyl)-functionalized quinazolinones is a notable strategy for constructing polyheterocyclic structures, leveraging the synergy between endocyclic amidine and exocyclic unsaturated moieties for efficient heterocycle formation (Vaskevych, Dekhtyar, & Vovk, 2023). This approach highlights the synthetic flexibility and potential for structural diversity inherent to quinazolinone derivatives.
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by the quinazoline core, a fused bicyclic system comprising a benzene ring and a pyrimidine ring. This core structure is pivotal in the molecule's interaction with biological targets, offering a scaffold for further modifications to enhance biological activity. Functionalized quinazolinones, especially those with additional fused rings or substituents, exhibit a wide range of biological activities, underscoring the importance of the core structure in medicinal chemistry applications (Demeunynck & Baussanne, 2013).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, primarily due to the reactivity of the quinazoline nitrogen atoms and the potential for nucleophilic attack at the carbonyl group. This reactivity enables the synthesis of a wide array of derivatives through reactions such as alkylation, acylation, and nucleophilic substitution. The incorporation of different functional groups through these reactions can significantly alter the chemical properties of the quinazolinone scaffold, leading to molecules with diverse pharmacological profiles (Faisal & Saeed, 2021).
Physical Properties Analysis
The physical properties of quinazolinones, such as solubility, melting point, and crystallinity, are influenced by the nature and position of substituents on the quinazoline core. These properties are crucial for determining the compound's suitability for pharmaceutical formulations. The introduction of specific functional groups can be strategized to optimize these physical properties, enhancing bioavailability and pharmacokinetic profiles.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties that are central to their biological activity. These include the ability to form hydrogen bonds, aromatic interactions, and electrostatic interactions with biological targets. The chemical versatility of the quinazolinone scaffold allows for the design of molecules with tailored reactivity and binding characteristics, facilitating the development of compounds with specific biological activities (Mphahlele, 2022).
Eigenschaften
IUPAC Name |
3-[2-(4-methyl-2-prop-2-enylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-3-6-16-13-15(2)9-10-19(16)24-12-11-22-14-21-18-8-5-4-7-17(18)20(22)23/h3-5,7-10,13-14H,1,6,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYKZQRTYLEBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C3C2=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)
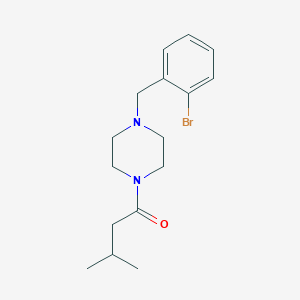
![N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-3-yl)acetamide hydrochloride](/img/structure/B5655094.png)
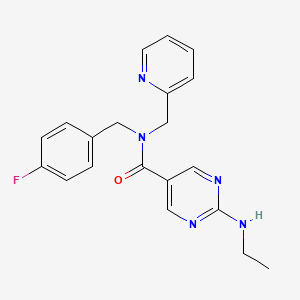
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)
![3-(4-methoxyphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5655113.png)
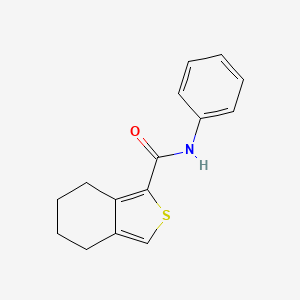

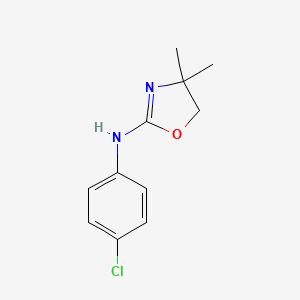
![2-(2,4-dichlorophenoxy)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5655149.png)
![(3aR*,9bR*)-7-methoxy-2-(4-methoxybenzyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5655161.png)
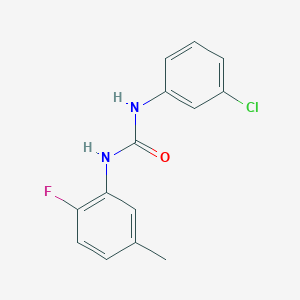
![N'-{(3S*,4R*)-4-isopropyl-1-[(1-methyl-1H-indol-4-yl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5655181.png)